1-(prop-2-yn-1-yl)-1H-1,2,4-三唑

描述

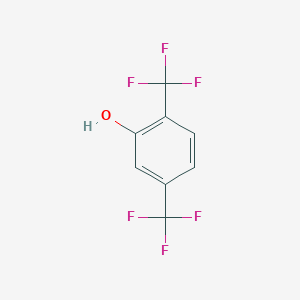

1-(prop-2-yn-1-yl)-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, a class of heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. These compounds are known for their broad biological activities, which include antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer properties. Due to these activities, triazole derivatives have been incorporated into a variety of drugs, such as ketoconazole and fluconazole .

Synthesis Analysis

The synthesis of triazole derivatives, including 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole, has been a subject of interest in the past two decades. While the provided data does not specifically mention the synthesis of this exact compound, it does discuss the synthesis of related 1,2,3-triazoles and 1,2,4-triazoles. For instance, monosubstituted 1-aryl-1H-1,2,3-triazoles have been synthesized from arylboronic acids and prop-2-ynoic acid or calcium acetylide as a source of acetylene in a one-pot reaction . Although this method pertains to the 1,2,3-triazole isomer, similar synthetic strategies could potentially be adapted for the synthesis of 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole.

Molecular Structure Analysis

The molecular structure of triazole derivatives is crucial for their biological activity. The 1,2,4-triazole ring can act as a bioisostere, mimicking different functional groups and enabling the design of new active molecules . The molecular structure, vibrational frequencies, and corresponding vibrational assignments of a related compound, 3-(adamantan-1-yl)-4-(prop-2-en-1-yl)-1H-1,2,4-triazole-5(4H)-thione, have been investigated both experimentally and theoretically. Studies like these provide insights into the electronic properties, such as HOMO and LUMO analysis, and the first hyperpolarizability, indicating the potential of triazole derivatives in nonlinear optical applications .

Chemical Reactions Analysis

The reactivity of triazole derivatives can be inferred from their molecular structure and electronic properties. The molecular electrostatic potential (MEP) of triazole compounds can be calculated to estimate their chemical reactivity, which is essential for understanding how these molecules might interact with biological targets or participate in chemical reactions .

Physical and Chemical Properties Analysis

Triazole derivatives exhibit a range of physical and chemical properties that contribute to their biological activity and potential applications. The physical properties, such as solubility and melting point, are not detailed in the provided data. However, the chemical properties, including the potential for various chemical reactions and the ability to form bioactive molecules, are highlighted. The antimicrobial activity of some triazole derivatives has been evaluated, showing that certain 1,4-disubstituted 1,2,3-triazoles possess significant antibacterial, antitubercular, and antifungal activities .

科学研究应用

1. Synthon in Sonogashira Cross-Coupling Reactions

- Application Summary: The compound is used as a synthon in Sonogashira cross-coupling reactions .

- Methods of Application: The compound is prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .

- Results: The ester group remains unaffected and there is no noticeable alkyne/allene rearrangement. The product yield is 67% .

2. Antimicrobial Activities

- Application Summary: A series of 1,2,3-triazole hybrids containing amine-ester functionality have been synthesized and tested for antimicrobial activities .

- Methods of Application: The synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .

- Results: Moderate to excellent activity was observed from most of the compounds against the tested strains. Notably, compound 7o exhibited substantial potency against most of the tested microbes .

3. Oxidative Formylation

- Application Summary: The compound is used in a visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen .

- Methods of Application: The reaction occurs in the absence of an external photosensitizer .

- Results: The corresponding formamides are obtained in good yields under mild conditions .

4. Nitrification Inhibitor

- Application Summary: The compound is used as a nitrification inhibitor in agricultural applications .

- Methods of Application: The compound is applied to the soil to inhibit the conversion of ammonium to nitrate, thereby reducing nitrogen loss and improving fertilizer efficiency .

- Results: The compound has been found to be highly effective in inhibiting nitrification, leading to improved crop yields .

5. Synthesis of Piperazine Derivatives

- Application Summary: The compound is used in the synthesis of piperazine derivatives .

- Methods of Application: The compound is reacted with piperazine under suitable conditions to yield the desired product .

- Results: The reaction proceeds smoothly and the product is obtained in good yield .

6. Synthesis of Indole Derivatives

- Application Summary: The compound is used in the synthesis of indole derivatives .

- Methods of Application: The compound is reacted with indole under suitable conditions to yield the desired product .

- Results: The reaction proceeds smoothly and the product is obtained in good yield .

7. Synthesis of Indole Derivatives

- Application Summary: The compound is used in the synthesis of indole derivatives .

- Methods of Application: The compound is prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .

- Results: The ester group remains unaffected and there is no noticeable alkyne/allene rearrangement. The product yield is 67% .

8. Nitrification Inhibitor

- Application Summary: The compound is used as a nitrification inhibitor in agricultural applications .

- Methods of Application: The compound is applied to the soil to inhibit the conversion of ammonium to nitrate, thereby reducing nitrogen loss and improving fertilizer efficiency .

- Results: The compound has been found to be highly effective in inhibiting nitrification, leading to improved crop yields .

9. Synthesis of Piperazine Derivatives

属性

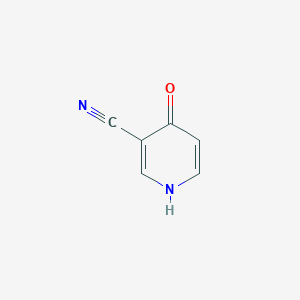

IUPAC Name |

1-prop-2-ynyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c1-2-3-8-5-6-4-7-8/h1,4-5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTQLHQOGZTHRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395145 | |

| Record name | 1-prop-2-yn-1-yl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(prop-2-yn-1-yl)-1H-1,2,4-triazole | |

CAS RN |

82418-39-1 | |

| Record name | 1-prop-2-yn-1-yl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B1273935.png)

![4-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1273938.png)

![[(4-Tert-butylphenyl)sulfonyl]acetonitrile](/img/structure/B1273944.png)

![3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1273967.png)

![5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273971.png)